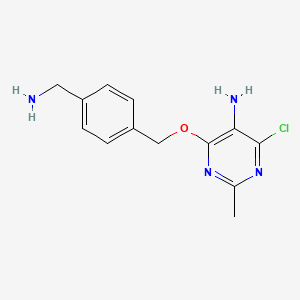
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a chloromethyl group and an aminomethylbenzyl ether moiety, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(aminomethyl)benzyl alcohol with 6-chloro-2-methylpyrimidin-5-amine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution of the chloro group can produce a variety of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine exerts its effects depends on its specific interactions with molecular targets. The aminomethyl and chloro groups can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways involved would require further investigation through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzyl alcohol: Shares the aminomethylbenzyl moiety but lacks the pyrimidine ring.
6-Chloro-2-methylpyrimidin-5-amine: Contains the pyrimidine ring with chloro and methyl substitutions but lacks the aminomethylbenzyl ether group.
Uniqueness
4-((4-(Aminomethyl)benzyl)oxy)-6-chloro-2-methylpyrimidin-5-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15ClN4O |
|---|---|
Peso molecular |
278.74 g/mol |
Nombre IUPAC |
4-[[4-(aminomethyl)phenyl]methoxy]-6-chloro-2-methylpyrimidin-5-amine |
InChI |
InChI=1S/C13H15ClN4O/c1-8-17-12(14)11(16)13(18-8)19-7-10-4-2-9(6-15)3-5-10/h2-5H,6-7,15-16H2,1H3 |
Clave InChI |
ADXQYFAZBOKRHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=N1)Cl)N)OCC2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















